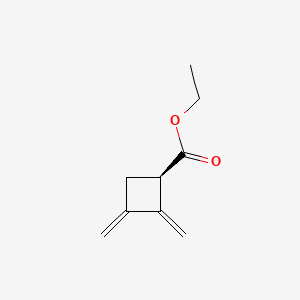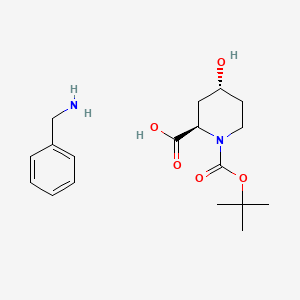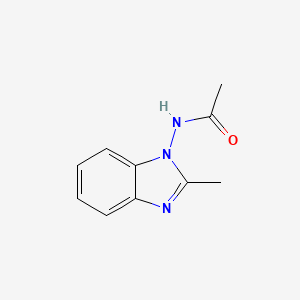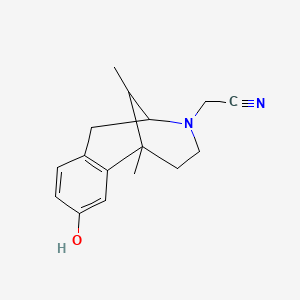
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyanomethyl)-6,11-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzazocine core, which is a bicyclic structure containing a benzene ring fused to an azocine ring. The presence of hydroxyl and acetonitrile functional groups further enhances its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazocine Core: The initial step involves the cyclization of a suitable precursor to form the benzazocine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of Functional Groups: The hydroxyl and acetonitrile groups are introduced through selective functionalization reactions. This may involve the use of reagents such as hydroxylating agents and nitrile sources under specific reaction conditions.
Purification and Isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. This requires optimization of reaction conditions, selection of suitable catalysts, and implementation of efficient purification processes to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
- 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole
Uniqueness
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile stands out due to its unique benzazocine core structure and the presence of both hydroxyl and nitrile functional groups
Propiedades
Número CAS |
3639-69-8 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-(4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)acetonitrile |
InChI |
InChI=1S/C16H20N2O/c1-11-15-9-12-3-4-13(19)10-14(12)16(11,2)5-7-18(15)8-6-17/h3-4,10-11,15,19H,5,7-9H2,1-2H3 |
Clave InChI |
SJIZBTMQJSTRNH-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CC#N)C)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


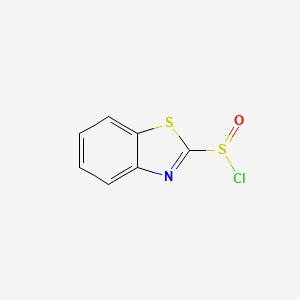
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
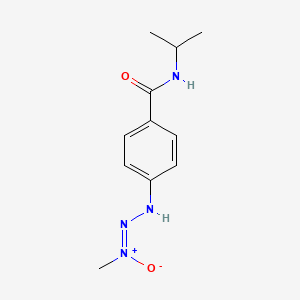

![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)
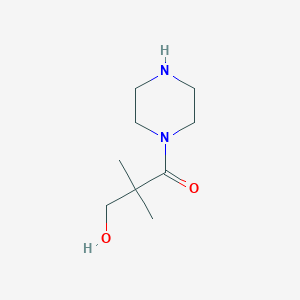

![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
